2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid is a cyclopropene derivative with a unique structure that includes a cyclopropene ring substituted with ethyl and phenyl groups
Preparation Methods
The synthesis of 2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid typically involves the reaction of 1,2-diphenylacetylene with ethyl diazoacetate in the presence of a copper catalyst. The reaction is carried out in dichloromethane under nitrogen atmosphere . The product is then purified using flash chromatography on silica gel .
Chemical Reactions Analysis
2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides, in the presence of a base.
Scientific Research Applications
2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid involves its interaction with molecular targets through its reactive cyclopropene ring. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions are influenced by the electronic and steric properties of the substituents on the cyclopropene ring .
Comparison with Similar Compounds
Similar compounds to 2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid include:
- 1,2-Diphenylcycloprop-2-ene-1-carboxylic acid
- Ethyl 2,3-diphenylcycloprop-2-ene-1-carboxylate
- 1-Hydroxy-2,3-diphenyl-1-cycloprop-2-enecarboxylic acid ethyl ester
Compared to these compounds, this compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
824425-13-0 |
---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H16O2/c1-2-15-16(13-9-5-3-6-10-13)18(15,17(19)20)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,19,20) |
InChI Key |
VKTCNAIBPLBPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C1(C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.